N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-N-delta-i-propyl-L-ornithine
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-N-delta-i-propyl-L-ornithine (hereafter referred to by its full systematic name) is a chemically modified derivative of the amino acid L-ornithine. This compound features three protective groups:
- Fmoc (9-Fluorenylmethyloxycarbonyl) at the α-amino group, a standard acid-labile protecting group used in solid-phase peptide synthesis (SPPS).
- Boc (t-butyloxycarbonyl) and i-propyl groups at the δ-amino position, enabling orthogonal deprotection strategies.
Ornithine, a non-proteinogenic amino acid, plays a critical role in urea cycle metabolism. Its modified derivatives, such as this compound, are primarily utilized in peptide synthesis to introduce branching or specific functional groups while maintaining compatibility with SPPS protocols. The dual δ-amino protection (Boc and i-propyl) offers versatility in selective deprotection, facilitating complex peptide architectures .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O6/c1-18(2)30(27(34)36-28(3,4)5)16-10-15-24(25(31)32)29-26(33)35-17-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,18,23-24H,10,15-17H2,1-5H3,(H,29,33)(H,31,32)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRWBXTHKYGSF-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-N-delta-i-propyl-L-ornithine, often abbreviated as Fmoc-L-Orn(Boc)-OH, is a synthetic compound that plays a significant role in peptide synthesis and biological research. This compound is particularly notable for its applications in drug development due to its ability to modify peptide structures, enhancing their stability and bioactivity. This article explores the biological activity of Fmoc-L-Orn(Boc)-OH, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
Fmoc-L-Orn(Boc)-OH is characterized by the following structural features:
- Fmoc Group : A protective group that enhances the stability of the amino acid during synthesis.
- Boc Group : Another protective group that provides steric hindrance, influencing the reactivity of the nitrogen atom in ornithine.
- Ornithine Backbone : An amino acid that plays a crucial role in various metabolic processes.
Structural Formula
The biological activity of Fmoc-L-Orn(Boc)-OH is primarily linked to its role in peptide synthesis. It serves as a building block for peptides that can modulate various biological processes, including:
- Cell Signaling : Peptides synthesized using Fmoc-L-Orn(Boc)-OH can interact with receptors, influencing signaling pathways.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them potential candidates for antibiotic development.
Case Studies
- Peptide Synthesis for Drug Development :
- Neurotransmitter Modulation :
- Antimicrobial Peptides :
Table 1: Biological Activity of Peptides Synthesized with Fmoc-L-Orn(Boc)-OH
Table 2: Comparison of Biological Activities
| Compound | Mechanism of Action | Observed Effects |
|---|---|---|
| Fmoc-L-Orn(Boc)-OH | Peptide Synthesis | Enhanced Stability |
| Derivative 1 | Receptor Binding | Increased Cell Signaling |
| Derivative 2 | Antimicrobial Activity | Bacterial Growth Inhibition |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual δ-amino protection. Below is a comparative analysis with structurally analogous Fmoc-protected amino acids:
Table 1: Structural Comparison
Key Observations:
- Backbone Diversity: The target compound uses ornithine, which has a longer side chain (δ-amino group) compared to diaminopropionic acid (Dap) in or phenylalanine in . This allows for modifications at a distinct structural position.
- Protective Group Chemistry : Unlike Fmoc-L-Orn(Palm)-OH, which incorporates a lipidated palmitoyl group for enhanced membrane permeability , the target compound employs Boc and i-propyl groups. These are less lipophilic, improving aqueous solubility while retaining orthogonal deprotection utility.
- Orthogonality: The dual δ-protection (Boc and i-propyl) enables sequential deprotection steps, a feature absent in mono-protected analogs like Fmoc-L-Asp-NH₂ .
Q & A
Q. What is the role of N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-t-butyloxycarbonyl-N-delta-i-propyl-L-ornithine in solid-phase peptide synthesis (SPPS)?
This compound is a protected ornithine derivative used to introduce ornithine residues into peptide chains. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during synthesis, while the t-butyloxycarbonyl (Boc) and i-propyl groups protect the δ-amino side chain. These orthogonal protecting groups enable selective deprotection under acidic (Boc) or basic (Fmoc) conditions, facilitating stepwise peptide elongation .
Q. How do the protecting groups in this compound influence its stability during peptide synthesis?
- Fmoc : Removed under mild basic conditions (e.g., 20% piperidine in DMF), making it compatible with acid-labile resins.
- t-BuO (Boc) : Cleaved with trifluoroacetic acid (TFA), allowing selective side-chain deprotection post-synthesis.
- i-propyl : Enhances steric protection of the δ-amino group, reducing unintended side reactions like alkylation or acylation during coupling steps .
Q. What safety protocols are critical when handling this compound?
- Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (P280, P262) .
- Work in a fume hood to prevent inhalation of dust (P261) .
- Store at 2–8°C in a dry environment to prevent hydrolysis of the Fmoc group .
Advanced Research Questions
Q. How can coupling efficiency be optimized when incorporating this ornithine derivative into hydrophobic peptide sequences?
- Activation : Use coupling agents like HBTU or HATU with DIPEA in DMF to enhance reactivity .
- Solubility : Pre-dissolve the compound in DMF:DCM (1:1) to mitigate aggregation in hydrophobic environments.
- Monitoring : Track reaction progress via Kaiser test or TLC (Rf shift after coupling) .
Q. What side reactions are associated with this compound, and how can they be minimized?
- Aspartimide formation : Likely during prolonged TFA treatment. Mitigate by using low-temperature (0–4°C) cleavage or adding scavengers like water or triisopropylsilane .
- Incomplete deprotection : Optimize Boc removal with TFA:DCM (95:5) for 30–60 minutes .
- Racemization : Reduce by coupling at 0–4°C and avoiding excessive base (DIPEA) .
Q. What analytical methods validate the purity and structural integrity of this compound post-synthesis?
- HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% TFA) to confirm purity (≥95%) .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated [M+H]+: ~592.83 for similar derivatives) .
- NMR : ¹H/¹³C NMR to confirm stereochemistry and absence of residual protecting groups .
Methodological Considerations
Q. How does the steric bulk of the i-propyl group impact peptide chain elongation?
The i-propyl group on the δ-nitrogen introduces steric hindrance, which can slow coupling kinetics. To address this:
- Increase coupling time (2–4 hours) or use double coupling protocols.
- Employ microwave-assisted synthesis (50°C, 30 W) to enhance reaction rates without racemization .
Q. What strategies ensure compatibility with click chemistry or bioconjugation techniques?
- Orthogonal protection : Retain the Boc group for post-synthetic modification (e.g., CuAAC click chemistry with azide-functionalized probes).
- Solubility adjustment : Use DMSO as a co-solvent to improve reactivity in aqueous-organic hybrid systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
